Tert-butyl4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate: is a complex organic compound that features a unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This step often involves the use of carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes.
Introduction of the piperidine moiety: This step can be achieved through nucleophilic substitution reactions, where the bicyclo[1.1.1]pentane core is reacted with a suitable piperidine derivative under basic conditions.
Protection and deprotection steps: To ensure the stability of intermediates, protecting groups such as tert-butyl groups are often used and later removed under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclo[1.1.1]pentane core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of certain functional groups, allowing it to interact with biological macromolecules in a similar manner to natural substrates . This bioisosteric replacement can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate is unique due to its combination of the bicyclo[1.1.1]pentane core and the piperidine moiety. This combination provides a distinct three-dimensional structure that can enhance the compound’s physicochemical properties and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C16H27NO2 |
---|---|
Molecular Weight |
265.39 g/mol |
IUPAC Name |
tert-butyl 4-(1-bicyclo[1.1.1]pentanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H27NO2/c1-15(2,3)19-14(18)17-6-4-12(5-7-17)8-16-9-13(10-16)11-16/h12-13H,4-11H2,1-3H3 |
InChI Key |
KOKGXKMAKCTYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC23CC(C2)C3 |
Origin of Product |
United States |
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